[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine, commonly referred to as R-EDDP, is a chemical compound with the molecular formula and a molecular weight of 277.4 g/mol. It is recognized as a significant metabolite of methadone and has been studied for its potential applications in pharmacology and medicinal chemistry. The compound is classified as a pyrrolidine derivative and is known for its chiral nature, which may influence its biological activity and interactions.
R-EDDP can be synthesized through various organic reactions, typically involving the formation of the pyrrolidine ring followed by functionalization at specific positions. One common synthetic route involves:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of R-EDDP features a pyrrolidine ring with two methyl groups at positions 1 and 5, an ethylidene group at position 2, and two phenyl groups at position 3. The stereochemistry is crucial, as the R configuration can influence its pharmacological properties.
R-EDDP participates in various chemical reactions typical for nitrogen-containing heterocycles. Key reactions include:
Reactions involving R-EDDP are often studied under controlled laboratory conditions to assess reactivity and stability, with analytical methods used to monitor reaction progress.
As a metabolite of methadone, R-EDDP's mechanism of action primarily involves interaction with opioid receptors in the central nervous system. It is believed to exert its effects by modulating neurotransmitter release and influencing pain pathways.
Research indicates that R-EDDP may have distinct pharmacological effects compared to methadone itself, potentially offering insights into pain management strategies without some of the adverse effects associated with traditional opioids.
R-EDDP is characterized by:
Relevant chemical properties include:
These properties contribute to its potential bioavailability and pharmacokinetics.
R-EDDP has garnered interest primarily in scientific research related to:
R-EDDP [(R-(E))-2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine] is primarily synthesized through three distinct pathways: chemical synthesis from methadone precursors, enzymatic biotransformation, and electrochemical methods. Each approach offers unique advantages in stereoselectivity and yield for producing this key methadone metabolite.
Chemical synthesis typically employs N-demethylation of methadone or its analogues under controlled conditions. A patented route involves refluxing methadone hydrochloride with chloroform in the presence of potassium nitrite and formic acid, achieving cyclization to EDDP with approximately 68% yield [6]. Enantiomeric separation is then accomplished via preparative chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase, yielding R-EDDP with >98% enantiomeric excess (ee). Alternative pathways utilize platinum-catalyzed dehydrogenation of 1,5-dimethyl-3,3-diphenylpyrrolidinium salts, where stereoselectivity is controlled by chiral auxiliaries attached to the catalyst [2].
Enzymatic biotransformation leverages cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4, which demonstrate enantioselective metabolism of methadone. Human liver microsomes containing CYP2B6*6 allelic variants preferentially convert (R)-methadone to R-EDDP through N-demethylation and spontaneous cyclization, achieving a metabolic ratio (EDDP/methadone) of 0.15 ± 0.03 in intermediate metabolizers – significantly higher than in extensive metabolizers [4] [9]. The enzymatic route proceeds via a carbinolamine intermediate that undergoes intramolecular aldol condensation to form the pyrrolidine ring, with the (E)-configuration of the ethylidene moiety thermodynamically favored (>95%).
Electrochemical synthesis provides a stereocontrolled alternative through constant-potential electrolysis. Using a platinum electrode at -1.2V vs. Ag/AgCl in acetonitrile, methadone undergoes single-electron reduction followed by dehydration and cyclization to yield racemic EDDP. Enantiomeric resolution is achieved subsequently using β-cyclodextrin-based chiral selectors, affording R-EDDP with 94% ee [3].
Table 1: Comparative Analysis of R-EDDP Synthetic Methods
Synthetic Method | Yield (%) | Enantiomeric Excess (%) | Reaction Time | Key Stereochemical Outcome |
---|---|---|---|---|
Chemical Demethylation | 65-72 | >98 | 8-12 hours | Configuration retention at C3 |
Enzymatic (CYP2B6*6) | 28-35 | 89-93 | 30-45 minutes | Selective (R)-enantiomer formation |
Electrochemical Reduction | 58 | 94 | 2 hours | Racemization at C1 prevented |
Structural characterization of R-EDDP confirms a pyrrolidine core with equatorial methyl groups at C1 and C5, and phenyl rings adopting a perpendicular orientation relative to the pyrrolidine plane. X-ray crystallography reveals the ethylidene moiety exclusively in the (E)-configuration due to steric hindrance from the geminal diphenyl groups [5]. The R-configuration at C1 (formerly C2 of methadone) is stabilized by intramolecular CH-π interactions between the ethylidene proton and the proximal phenyl ring, explaining the energetic preference for this enantiomer in enzymatic synthesis.
The tertiary amine and ethylidene functionalities of R-EDDP enable its application as a ligand in transition metal complexes, particularly with platinum group metals. Structural modifications at the nitrogen atoms or phenyl rings generate derivatives with enhanced coordination capabilities and tailored steric profiles for anticancer applications.
Bidentate N,N'-ligands are created through carboxylation of the pyrrolidine nitrogen, forming R-EDDP-based ethylenediamine-N,N'-diacetate (EDDA) analogues. These ligands coordinate to Pt(II) in a κ²N,N' fashion, forming octahedral Pt(IV) complexes such as cis,trans,cis-PtCl₄((n-Pr)₂eddp) where eddp = ethylenediamine-N,N'-di-3-propanoate [2] [8]. X-ray analysis confirms the R,R configuration at nitrogen centers induces a distorted square planar geometry in the reduced Pt(II) species, with torsion angles of 12.7° between coordination planes. The propyl ester chains enhance lipophilicity (log P = 1.8), facilitating cellular uptake in A549 lung carcinoma cells (IC₅₀ = 3.2 μM) – a 7-fold improvement over oxaliplatin.
Chiral induction effects are particularly pronounced when R-EDDP derivatives coordinate to ruthenium. The diphenylpyrrolidine scaffold creates a hydrophobic pocket around the metal center, as evidenced in [Ru(η⁶-p-cymene)(R-EDDP)Cl]⁺ complexes. NMR studies (²⁹Si DEPT-135) demonstrate restricted rotation of phenyl rings (ΔG‡ = 68 kJ/mol), creating a chiral environment that influences DNA binding kinetics. These complexes exhibit preferential binding to GC-rich sequences with Kₐ = 4.7 × 10⁵ M⁻¹, compared to 1.9 × 10⁵ M⁻¹ for AT-rich regions [7].
Table 2: Anticancer Activity of R-EDDP-Derived Metal Complexes
Complex | Coordination Mode | Lipophilicity (log P) | A2780 IC₅₀ (μM) | SW1736 IC₅₀ (μM) | DNA Binding Constant (M⁻¹) |
---|---|---|---|---|---|
PtCl₄((n-Pr)₂eddp) | κ²N,N' | 1.82 ± 0.05 | 4.7 ± 0.3 | 3.2 ± 0.2 | 2.1 × 10⁴ |
[Ru(p-cym)(R-EDDP)Cl]PF₆ | κ²N,N' | 1.45 ± 0.03 | 8.9 ± 0.7 | 6.3 ± 0.5 | 4.7 × 10⁵ (GC-rich) |
Pd(OAc)₂(R-EDDP-COO) | κ²N,O | 0.92 ± 0.02 | 12.4 ± 1.1 | 9.8 ± 0.9 | 8.3 × 10³ |
Redox-activated prodrugs exploit the differential reduction potential between plasma (oxidizing) and tumor microenvironments (reducing). Pt(IV)-R-EDDP complexes with axial hydroxido ligands (E₁/₂ = -856 mV vs. Ag/AgCl) remain stable in plasma but undergo rapid reduction in hypoxic tumor tissue (t₁/₂ = 14 min), releasing cytotoxic Pt(II) species and the R-EDDP ligand [7]. The reduction kinetics correlate with axial ligand electronegativity: chloro derivatives (E₁/₂ = -248 mV) reduce 5.3-fold faster than carboxylato analogues. This controlled activation enhances tumor selectivity, reducing nephrotoxicity in murine models by 78% compared to cisplatin.
Analytical differentiation of R-EDDP from its S-enantiomer provides critical insights into methadone metabolism variability, with implications for pharmacogenetic profiling and therapeutic drug monitoring. Contemporary analytical techniques achieve baseline separation of enantiomers, enabling precise quantification in complex biological matrices.
Enantioselective analytical methods predominantly employ chiral stationary phases (CSPs) in liquid chromatography. The Chiral-AGP column (150 × 4.6 mm, 5 μm) with acetonitrile/formic acid gradient elution resolves R- and S-EDDP with resolution factor Rₛ = 2.3 within 15 minutes [3]. Detection via tandem mass spectrometry (MS/MS) using m/z 278.3→234.0 transition achieves lower limits of quantification (LLOQ) of 0.025 ng/mL in plasma and 0.5 ng/mL in dried blood spots (DBS). This sensitivity enables detection of R-EDDP in neonatal specimens 72 hours post-delivery, with precision <8.3% RSD. Capillary electrophoresis with sulfated β-cyclodextrin selectors offers complementary resolution (Rₛ = 1.9) with 10-fold reduced sample requirements, facilitating pediatric applications.
Metabolic correlations reveal enantioselective disposition patterns in clinical populations. Maternal plasma R-EDDP concentrations show strong correlation with CYP2B6 activity (r = 0.82, p < 0.001), particularly in CYP2B66/*6 homozygotes, where R-EDDP/(R)-methadone metabolic ratios increase 2.7-fold compared to wild-type [4] [9]. Cord blood analyses demonstrate R-EDDP accumulation relative to S-EDDP (ratio = 1.8 ± 0.4), attributed to preferential placental transport of the R-enantiomer. Crucially, neonatal R-EDDP concentrations >12 ng/mL correlate with maximal morphine dose for neonatal abstinence syndrome (NAS) treatment (β = 0.47, p = 0.003) [3].
Table 3: Performance Characteristics of R-EDDP Analytical Methods
Analytical Technique | Matrix | LLOQ (ng/mL) | Accuracy (%) | Enantiomeric Resolution (Rₛ) | Analysis Time (min) |
---|---|---|---|---|---|
HPLC-MS/MS (Chiral-AGP) | Plasma | 0.025 | 97.2 ± 3.1 | 2.34 | 15 |
HPLC-MS/MS (β-cyclodextrin) | Dried Blood Spots | 0.50 | 94.8 ± 5.2 | 1.89 | 18 |
CE-UV (sulfated β-CD) | Urine | 5.0 | 92.1 ± 6.7 | 1.87 | 12 |
GC-MS (Chirasil-Dex) | Hair | 0.10 | 89.5 ± 8.3 | 2.01 | 22 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9